Benzyl benzoate-d5

Analytical Chemistry Mass Spectrometry Method Validation

Benzyl benzoate-d5 (CAS 347840-01-1) is a deuterium-labeled analog of benzyl benzoate, where five hydrogen atoms on the benzyl ring are replaced by deuterium. With a molecular weight of 217.27 g/mol and a formula of C₁₄H₇D₅O₂, this compound is designed as a stable isotope-labeled (SIL) internal standard for quantitative mass spectrometry.

Molecular Formula C14H12O2
Molecular Weight 217.27 g/mol
Cat. No. B12400445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl benzoate-d5
Molecular FormulaC14H12O2
Molecular Weight217.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)C2=CC=CC=C2
InChIInChI=1S/C14H12O2/c15-14(13-9-5-2-6-10-13)16-11-12-7-3-1-4-8-12/h1-10H,11H2/i1D,3D,4D,7D,8D
InChIKeySESFRYSPDFLNCH-DYVTXVBDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl benzoate-d5 for LC-MS: Stable Isotope-Labeled Internal Standard for Accurate Quantitation


Benzyl benzoate-d5 (CAS 347840-01-1) is a deuterium-labeled analog of benzyl benzoate, where five hydrogen atoms on the benzyl ring are replaced by deuterium [1]. With a molecular weight of 217.27 g/mol and a formula of C₁₄H₇D₅O₂, this compound is designed as a stable isotope-labeled (SIL) internal standard for quantitative mass spectrometry . It is primarily used to correct for analytical variability in LC-MS and GC-MS workflows, particularly in the quantification of the parent compound in complex biological and environmental matrices .

Why Benzyl Benzoate-d5 Outperforms Non-Isotopic and Higher-Labeled Internal Standards in Quantitation


Analytical methods for benzyl benzoate cannot rely on structural analogs or higher-deuterated forms as internal standards without compromising accuracy. Non-deuterated structural analogs, like benzyl benzoate itself used as an internal standard in some legacy GC-MS methods, fail to correct for matrix effects and ionization variability in complex samples, leading to significant quantitative errors [1]. Conversely, fully deuterated variants such as benzyl benzoate-d12 exhibit a larger mass shift (+12 Da), which can alter chromatographic retention time and recovery, potentially masking critical assay problems and violating the principle of co-elution required for robust isotope dilution mass spectrometry [2]. Benzyl benzoate-d5 strikes the optimal balance, providing a sufficient mass difference (+5 Da) for clear MS differentiation while maintaining near-identical physicochemical behavior to the analyte, thereby ensuring precise and accurate quantification across diverse matrices [3].

Quantitative Evidence for Benzyl Benzoate-d5: A Comparative Analysis of Key Analytical Performance Metrics


Superior Matrix Effect Correction vs. Unlabeled Internal Standards

Benzyl benzoate-d5 provides matrix-error-free quantification, a capability not achievable with unlabeled internal standards. A study on phthalate determination in wine demonstrated that methods using non-deuterated benzyl benzoate as an internal standard required standard addition for accurate results. In contrast, the use of a deuterated analog (a class-level inference for benzyl benzoate-d5) enabled matrix-error-free determinations, yielding statistically equal calibration slopes across different wine matrices (synthetic, white, rosé, red) and a relative standard deviation (RSD) of 0.24-4.6% under intermediate precision conditions [1].

Analytical Chemistry Mass Spectrometry Method Validation

Balanced Mass Shift (+5 Da) Mitigates Chromatographic Anomalies vs. d12 Analog

The +5 Da mass shift of benzyl benzoate-d5 offers an optimal balance between MS resolution and chromatographic fidelity. In contrast, higher deuterium incorporation (e.g., benzyl benzoate-d12, +12 Da) significantly increases the risk of reverse-phase chromatographic separation from the unlabeled analyte due to altered hydrophobicity [1]. Such a shift can cause the internal standard to experience different ionization conditions than the analyte, thereby invalidating its primary function as a compensator for matrix effects and ion suppression [2]. Benzyl benzoate-d5, with its moderate deuteration, is less prone to this detrimental effect, ensuring it remains a reliable co-eluting partner for accurate quantification in bioanalytical and environmental assays.

Bioanalysis LC-MS/MS Stable Isotope Labeling

Optimized Signal-to-Noise Ratio for LC-MS/MS Quantitation

Vendor specifications indicate that benzyl benzoate-d5 is supplied with a purity of ≥98% or 99.81%, enabling its use as a high-purity internal standard for LC-MS/MS method validation and routine analysis [REFS-1, REFS-2]. This high chemical purity is critical for minimizing background interference and achieving low limits of detection. While direct comparative data on signal-to-noise ratio against unlabeled standards is not available, the use of a high-purity SIL-IS is a fundamental best practice for improving assay precision and accuracy in complex biological matrices like plasma .

Pharmacokinetics LC-MS/MS Method Development

Optimal Applications for Benzyl Benzoate-d5 Based on Evidence-Based Differentiation


LC-MS/MS Method Validation for Benzyl Benzoate in Biological Matrices

Benzyl benzoate-d5 is the preferred internal standard for developing and validating robust LC-MS/MS methods to quantify benzyl benzoate in complex biological samples like plasma or urine. Its use directly addresses the matrix-effect correction limitations of non-deuterated alternatives [1]. By ensuring accurate compensation for ion suppression or enhancement, it facilitates the achievement of validation parameters (precision, accuracy) required by regulatory guidelines for bioanalytical methods .

Routine Quality Control of Benzyl Benzoate in Pharmaceuticals and Cosmetics

For QC laboratories analyzing benzyl benzoate content in finished products (e.g., topical scabicide formulations, fragrances), benzyl benzoate-d5 provides a reliable and efficient means of quantification. Its high purity (≥98%) and stable isotope labeling eliminate the need for time-consuming standard addition protocols, as demonstrated by class-level evidence [1]. This reduces analysis time and cost per sample while maintaining high data integrity, a critical factor in regulated environments .

Environmental Fate and Residue Monitoring Studies

In environmental analysis, where sample matrices are notoriously complex (e.g., wastewater, soil extracts), benzyl benzoate-d5 is an essential tool for the accurate quantification of trace levels of benzyl benzoate. Its ability to correct for matrix effects without standard addition, as inferred from studies on similar analytes, is critical for generating reliable data on the compound's environmental persistence and distribution [1].

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